5,6-difluoro-2-methyl-1H-indole
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Overview
Description
5,6-Difluoro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activity and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a 5,6-difluorophenylhydrazine and a suitable methyl ketone.
Another method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Fischer indole synthesis or other efficient cyclization methods. The choice of method would depend on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions can occur at the available positions on the ring.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the indole ring.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents can be employed.
Coupling reactions: Palladium catalysts, along with boronic acids or halides, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring, while coupling reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
5,6-Difluoro-2-methyl-1H-indole has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential anticancer, antiviral, and antimicrobial activities.
Biological studies: It can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Material science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-difluoro-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoro-1H-indole-2-carboxylic acid: Another fluorinated indole derivative with potential biological activity.
5-Fluoro-2-methyl-1H-indole: A similar compound with a single fluorine atom at the 5 position.
6-Fluoro-2-methyl-1H-indole: A similar compound with a single fluorine atom at the 6 position.
Uniqueness
5,6-Difluoro-2-methyl-1H-indole is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which can significantly alter its chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
303042-73-1 |
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Molecular Formula |
C9H7F2N |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
5,6-difluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7F2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 |
InChI Key |
MJFPTLSTSBWDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)F)F |
Origin of Product |
United States |
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